![molecular formula C10H15ClN2O2 B6306777 Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride CAS No. 2504201-65-2](/img/structure/B6306777.png)
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride
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Description
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2504201-65-2 . It has a molecular weight of 230.69 . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2O2.ClH/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9;/h5,11-12H,2-4,6H2,1H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 400.1±45.0 °C . It has a density of 1.177 . The compound should be stored at 2-8°C . The pKa value is predicted to be 16.09±0.20 .Safety and Hazards
The compound is a white to yellow solid . The safety information suggests that dust formation should be avoided and one should avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used . Chemical impermeable gloves should be worn and adequate ventilation should be ensured . All sources of ignition should be removed .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in glucose metabolism and pain perception .
Pharmacokinetics
The compound’s molecular weight (23069) and predicted boiling point (4001±450 °C) suggest that it may have good bioavailability .
Result of Action
Related compounds have been shown to have effects such as reducing blood glucose levels and exhibiting analgesic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C, suggesting that it may be sensitive to heat . Additionally, it’s advised to avoid dust formation and breathing in mist, gas, or vapors of the compound, indicating that it may have potential health hazards .
properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9;/h5,11-12H,2-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJMUNHRYLBCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride |
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